Cas no 1807071-27-7 (Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate)

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate
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- インチ: 1S/C10H9F3N2O4/c1-2-19-6(16)3-5-4-14-10(13)8(15(17)18)7(5)9(11)12/h4,9H,2-3H2,1H3
- InChIKey: WCPHUYWNZRQCGI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(N=CC=1CC(=O)OCC)F)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 337
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033452-250mg |
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate |
1807071-27-7 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029033452-500mg |
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate |
1807071-27-7 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029033452-1g |
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate |
1807071-27-7 | 95% | 1g |
$3,010.80 | 2022-03-31 |
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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10. Back matter
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetateに関する追加情報
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate (CAS No. 1807071-27-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate, identified by its CAS number 1807071-27-7, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative, characterized by its unique structural features, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various biologically active molecules. The presence of both difluoromethyl and fluoro substituents, along with a nitro group and an acetic ester moiety, imparts distinct chemical properties that make it invaluable in medicinal chemistry.
The structural composition of Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate facilitates its role as a building block in the development of novel therapeutic agents. The difluoromethyl group is particularly noteworthy, as it is frequently employed in drug design to enhance metabolic stability and binding affinity to biological targets. Similarly, the fluoro substituent contributes to lipophilicity and can influence the pharmacokinetic profile of the final drug product. The nitro group serves as a versatile handle for further functionalization, enabling chemists to introduce additional modifications through reduction or coupling reactions.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate has emerged as a valuable scaffold in this context. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the electron-withdrawing nature of the nitro group and the electron-donating effects of the ester moiety contribute to optimal binding interactions with protein targets. Additionally, the compound's compatibility with various synthetic methodologies allows for rapid diversification of molecular structures, accelerating the discovery process.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. The incorporation of fluorine atoms into drug candidates often leads to improved bioavailability, reduced susceptibility to metabolic degradation, and enhanced receptor binding. Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate exemplifies this trend, as its dual fluorination enhances its potential as a pharmacophore. Researchers have leveraged this compound to develop novel antiviral agents, where the fluoro and difluoromethyl groups contribute to viral enzyme inhibition and host cell interaction modulation.
The synthesis of Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available pyridine precursors, chemists can employ nucleophilic substitution reactions followed by nitration and esterification steps to construct the desired framework. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce additional functional groups with high precision. These synthetic strategies underscore the compound's adaptability in addressing diverse chemical challenges encountered in drug development.
Ongoing research continues to uncover new applications for Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate beyond traditional pharmaceutical uses. In agrochemical research, for example, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides with improved efficacy and environmental safety profiles. The growing emphasis on sustainable chemistry has motivated investigations into greener synthetic routes for this valuable intermediate, including catalytic processes that minimize waste generation.
The impact of Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate extends to academic research circles, where it serves as a model system for studying reaction mechanisms and developing new synthetic methodologies. Collaborative efforts between academia and industry have led to innovative approaches for optimizing its production scale while maintaining high purity standards. These advancements not only benefit drug discovery programs but also contribute to broader scientific progress by fostering interdisciplinary knowledge exchange.
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